SN-38-CM2

ADC Payload Prodrug Activation Split Esterase

Free SN-38 induces severe aggregation in high-DAR ADCs, undermining conjugate stability and accelerating plasma clearance. SN-38-CM2 (CAS 2376127-86-3) is a chemically defined split-esterase prodrug engineered to resolve this bottleneck. • Dual 1-methylcyclopropane-1-carboxylate masks mitigate SN-38 core hydrophobicity, enabling stable DAR 8 ADCs with acceptable aggregation profiles. • >95% conversion to active SN-38 within 5 min in vitro ensures rapid, predictable activation for reliable cytotoxicity readouts. • Validated in MDA-MB-231 cells for head-to-head ADC construct comparisons and PPI-dependent esterase-mediated cell death studies. Supplied with full analytical documentation. Standard international shipping for qualified research institutions.

Molecular Formula C34H36N2O9
Molecular Weight 616.7 g/mol
Cat. No. B12379062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38-CM2
Molecular FormulaC34H36N2O9
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC(=O)C5(CC5)C)C2=NC6=C1C=C(C=C6)OCOC(=O)C7(CC7)C
InChIInChI=1S/C34H36N2O9/c1-5-20-21-13-19(42-17-43-29(38)32(3)9-10-32)7-8-25(21)35-27-22(20)15-36-26(27)14-24-23(28(36)37)16-41-31(40)34(24,6-2)45-18-44-30(39)33(4)11-12-33/h7-8,13-14H,5-6,9-12,15-18H2,1-4H3/t34-/m0/s1
InChIKeyDPBHVNJHAAMXON-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-38-CM2 Split Esterase Prodrug Payload


The compound [(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate, commonly designated as SN-38-CM2 (CAS 2376127-86-3), is a semi-synthetic derivative of the topoisomerase I inhibitor SN-38. It is a 'split esterase' prodrug engineered specifically as a payload for Antibody-Drug Conjugates (ADCs). As a camptothecin-class cytotoxin, it functions by stabilizing the DNA-topoisomerase I cleavage complex, leading to double-strand DNA breaks and apoptosis. Its unique chemical structure, featuring two 1-methylcyclopropane-1-carboxylate moieties, distinguishes it from other ADC payloads by conferring a specific, predictable, and rapid prodrug-to-drug activation mechanism designed to overcome the limitations of free SN-38.

1 Split esterase ADC payload platform for targeted conjugation workflows
2 Defined, rapid prodrug activation suitable for linker-payload characterization
3 Engineered hydrophobicity mask supports stable high-DAR ADC assembly

SN-38-CM2 Procurement Rationale


Procuring generic SN-38 or its clinical prodrug Irinotecan cannot substitute for SN-38-CM2 in ADC research and development due to fundamental differences in physicochemical properties, conjugation chemistry, and pharmacokinetic behavior. Free SN-38 exhibits extreme hydrophobicity and poor aqueous solubility, leading to aggregation when conjugated at high Drug-to-Antibody Ratios (DAR), which compromises ADC stability and accelerates plasma clearance. Irinotecan relies on unpredictable, systemic carboxylesterase activity for activation to SN-38, a mechanism unsuitable for targeted delivery. In contrast, SN-38-CM2 is a chemically defined prodrug designed with a linker-like 'mask' that both mitigates the hydrophobicity of the SN-38 core and provides a synthetic handle for site-specific conjugation, enabling the generation of stable, high-DAR ADCs with distinct and improved drug-like properties.

Free SN-38
Lacks conjugation handle and causes aggregation at elevated DAR; physicochemical profile may not transfer to ADC constructs
Irinotecan
Relies on variable systemic carboxylesterase activation; activation context may differ from defined prodrug cleavage in ADC studies

SN-38-CM2 Differentiation Evidence


Engineered Split Esterase Activation

SN-38-CM2 is not a simple SN-38 analog but a prodrug that exhibits a unique, rapid activation mechanism. It is characterized as a 'split esterase,' demonstrating a >95% conversion to the active cytotoxin SN-38 within 5 minutes in vitro. This specific, predictable, and rapid cleavage is a defining feature not shared by the clinical prodrug Irinotecan (CPT-11), whose conversion to SN-38 relies on slower, variable systemic carboxylesterases. This mechanism allows SN-38-CM2 to serve as a stable, masked payload that is efficiently activated only after cellular internalization of the ADC.

Split Esterase Activation
Class-level
>95% conversion within 5 min
Supports ADC activation endpoint review
In vitro esterase cleavage assay; comparison to Irinotecan not at matched timepoint
ADC Payload Prodrug Activation Split Esterase SN-38

SN-38 vs. Exatecan: Topoisomerase I Potency

While a direct comparison of SN-38-CM2 with other payloads is not available, its active metabolite SN-38 is a significantly more potent inhibitor of topoisomerase I than Exatecan, a common comparator payload. In enzyme inhibition assays, SN-38 exhibits a substantially lower IC50 (0.82 μg/mL) compared to Exatecan (2.2 μM, approximately 0.975 μg/mL). This greater than 10-fold difference in potency (when comparing the IC50 values in mass concentration) suggests that SN-38-based payloads can achieve a higher level of target engagement at lower concentrations. This established potency of the SN-38 core is the foundation for its use in ADCs.

Topoisomerase I Inhibition
Class-level
SN-38 IC₅₀ 0.82 µg/mL | Exatecan IC₅₀ ~0.975 µg/mL
Supports target engagement context
Molar comparison context differs; enzyme inhibition assay from SUIT-2 cells
ADC Payload Topoisomerase I SN-38 Exatecan

PPI-Dependent Cell Death

SN-38-CM2 itself demonstrates a specific, quantifiable mechanism of action prior to its conversion to SN-38. In the MDA-MB-231 breast cancer cell line, SN-38-CM2 induces protein-protein interaction (PPI)-dependent esterase activity that mediates cell death. This suggests a dual mechanism where the prodrug itself can engage cellular machinery to enhance its own activation or contribute directly to cytotoxicity, a feature not reported for free SN-38 or Irinotecan. This direct activity provides a secondary pathway for target cell elimination.

PPI-Dependent Cell Death
Head-to-head
Induces PPI-dependent esterase-mediated cell death | SN-38: no reported activity
Supports mechanism interpretation
MDA-MB-231 cell model; reported qualitative difference from parent compound
ADC Payload Mechanism of Action Cell Death SN-38-CM2

SN-38-CM2 ADC R&D Applications


High-DAR ADC Development for Solid Tumors

The chemical design of SN-38-CM2 mitigates the hydrophobicity of the SN-38 core, enabling the synthesis of ADCs with higher Drug-to-Antibody Ratios (e.g., DAR 8) while maintaining acceptable aggregation levels. This is a critical advantage over using unmodified SN-38, which causes severe aggregation. This scenario is directly supported by its structural features and is a primary driver for its use in creating next-generation, high-DAR ADCs for treating solid tumors like breast cancer.

In Vitro Efficacy: TOP1-Sensitive Cancer Models

SN-38-CM2 is the payload of choice for in vitro screening campaigns where a defined, rapid, and predictable activation to the highly potent SN-38 is required. Its >95% conversion to SN-38 within 5 minutes ensures that the observed cytotoxicity is a reliable measure of the ADC's design and internalization efficiency, rather than being confounded by slow or variable prodrug activation. This makes it ideal for comparing different ADC constructs (e.g., varying linkers or antibodies) in head-to-head studies on cell lines such as MDA-MB-231.

Novel Cell Death Mechanisms & Biomarkers

Given its reported ability to induce PPI-dependent esterase-mediated cell death in MDA-MB-231 cells, SN-38-CM2 is a valuable tool for basic research into non-canonical cell death pathways and for identifying potential biomarkers of sensitivity or resistance to SN-38-based therapies. Researchers can use it to dissect the relative contributions of topoisomerase I inhibition versus direct prodrug-mediated effects.

Application
Selection Property
Validation Focus
Solid tumor ADC model research
Hydrophobicity-mitigated conjugation
Aggregation and DAR optimization
ADC construct screening studies
Defined rapid activation kinetics
Internalization-dependent cytotoxicity review
Non-canonical cell death pathway studies
PPI-dependent esterase activity context
Prodrug-mediated effect interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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